molecular formula C9H12N4O B2595616 4-(2-Methylpyrimidin-4-yl)piperazin-2-one CAS No. 2034416-58-3

4-(2-Methylpyrimidin-4-yl)piperazin-2-one

Cat. No. B2595616
CAS RN: 2034416-58-3
M. Wt: 192.222
InChI Key: KKRMFFIJGNHRNS-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)piperazin-2-one, also known as MPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPP is a piperazine derivative that has been extensively studied for its potential therapeutic applications as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.

Scientific Research Applications

Anti-Mycobacterial Activity and Structure-Activity Relationship

Piperazine and its analogues, including structures similar to 4-(2-Methylpyrimidin-4-yl)piperazin-2-one, have been extensively studied for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds serve as vital building blocks in the design of potent anti-TB molecules, providing a foundation for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) of these molecules highlights the importance of the piperazine core in enhancing pharmacological activities against TB (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives have found a broad spectrum of therapeutic applications, underlined by their inclusion in many marketed drugs with various pharmacological activities. Modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, offering a diverse range of therapeutic uses. This versatility makes piperazine a valuable scaffold in drug discovery, contributing to advancements in treating conditions such as psychotic disorders, depression, and infectious diseases. The exploration of piperazine-based molecules reflects their potential in addressing numerous health challenges (Rathi et al., 2016).

DNA Binding and Pharmacological Properties

The piperazine derivative Hoechst 33258 and its analogues are known for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property is utilized in various biological applications, including as a fluorescent DNA stain for cellular analysis. The pharmacological significance of piperazine derivatives extends to their use as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and a model system to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Contributions to D2-like Receptor Ligand Development

Piperazine derivatives, including arylcycloalkylamines, have been highlighted for their contributions to developing ligands for D2-like receptors, indicating their significance in creating antipsychotic agents. The incorporation of arylalkyl substituents has been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, demonstrating the critical role of piperazine-based pharmacophoric groups in medicinal chemistry (Sikazwe et al., 2009).

Piper Species: Biological Activities and Applications

Beyond synthetic derivatives, natural piperazine-containing compounds in Piper species exhibit a wide range of biological effects beneficial to human health. These plants are rich in essential oils and secondary metabolites that have shown potent antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities. Piper species are used in traditional medicine for treating various diseases, highlighting the therapeutic potential of their phytochemicals in both food preservation and chronic disease prevention (Salehi et al., 2019).

properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-7-10-3-2-8(12-7)13-5-4-11-9(14)6-13/h2-3H,4-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMFFIJGNHRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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